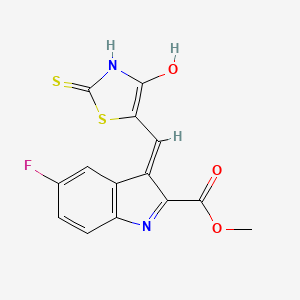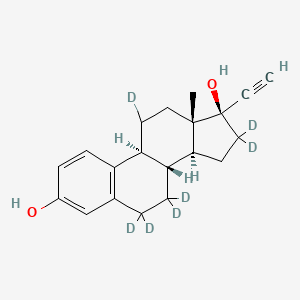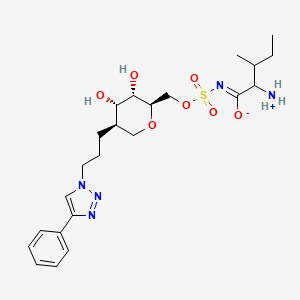
Isoleucyl tRNA synthetase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoleucyl tRNA synthetase-IN-1 is a compound that inhibits the enzyme isoleucyl-transfer RNA synthetase. This enzyme is crucial for the aminoacylation of transfer RNA with the amino acid isoleucine, a process essential for protein synthesis. The inhibition of this enzyme can disrupt protein synthesis, making this compound a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoleucyl tRNA synthetase-IN-1 involves several steps, including the activation of the enzyme’s cognate substrate L-isoleucine and the minimally distinct L-valine in the first aminoacylation step. The enzyme then rapidly hydrolyzes only the valylated products in a second “editing” step . The reaction conditions typically involve the use of specific buffers, temperature control, and the presence of necessary cofactors to ensure the correct folding and activity of the enzyme.
Industrial Production Methods
Industrial production of this compound may involve recombinant DNA technology to express the enzyme in suitable host cells such as Escherichia coli. The enzyme can then be purified using chromatographic techniques and used in the synthesis of the inhibitor. The production process must ensure high purity and activity of the enzyme to achieve effective inhibition.
Chemical Reactions Analysis
Types of Reactions
Isoleucyl tRNA synthetase-IN-1 undergoes several types of reactions, including:
Aminoacylation: The enzyme activates L-isoleucine and transfers it to transfer RNA.
Hydrolysis: The enzyme hydrolyzes valylated products in the editing step.
Common Reagents and Conditions
Common reagents used in these reactions include L-isoleucine, L-valine, adenosine triphosphate, and specific buffers to maintain the pH and ionic strength required for enzyme activity. The reactions are typically carried out at controlled temperatures to ensure optimal enzyme function.
Major Products Formed
The major products formed from these reactions include aminoacylated transfer RNA and hydrolyzed valylated products. These products are essential for the accurate translation of genetic information during protein synthesis.
Scientific Research Applications
Isoleucyl tRNA synthetase-IN-1 has several scientific research applications, including:
Chemistry: It is used to study the mechanisms of aminoacylation and editing in protein synthesis.
Biology: It helps in understanding the role of isoleucyl-transfer RNA synthetase in cellular processes and its regulation.
Medicine: It has potential therapeutic applications in treating diseases caused by the disruption of protein synthesis, such as bacterial infections and certain genetic disorders.
Industry: It is used in the production of recombinant proteins and in the development of new antibiotics targeting aminoacyl-transfer RNA synthetases.
Mechanism of Action
Isoleucyl tRNA synthetase-IN-1 exerts its effects by inhibiting the enzyme isoleucyl-transfer RNA synthetase. The enzyme activates L-isoleucine and transfers it to transfer RNA in the first aminoacylation step. In the second “editing” step, the enzyme hydrolyzes valylated products. The inhibitor binds to the enzyme, preventing it from catalyzing these reactions and thereby disrupting protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Mupirocin: An antibiotic that inhibits bacterial isoleucyl-transfer RNA synthetase.
Thienopyrimidines: Compounds that inhibit cytoplasmic isoleucyl-transfer RNA synthetase and have antimalarial activity.
Reveromycin A: Another inhibitor of isoleucyl-transfer RNA synthetase.
Uniqueness
Isoleucyl tRNA synthetase-IN-1 is unique in its specific inhibition of isoleucyl-transfer RNA synthetase, making it a valuable tool for studying the enzyme’s role in protein synthesis and its potential therapeutic applications. Unlike other inhibitors, it may offer distinct binding properties and mechanisms of action, providing insights into the enzyme’s function and regulation.
Properties
Molecular Formula |
C23H35N5O7S |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(1Z)-2-azaniumyl-N-[[(2R,3S,4S,5R)-3,4-dihydroxy-5-[3-(4-phenyltriazol-1-yl)propyl]oxan-2-yl]methoxysulfonyl]-3-methylpentanimidate |
InChI |
InChI=1S/C23H35N5O7S/c1-3-15(2)20(24)23(31)26-36(32,33)35-14-19-22(30)21(29)17(13-34-19)10-7-11-28-12-18(25-27-28)16-8-5-4-6-9-16/h4-6,8-9,12,15,17,19-22,29-30H,3,7,10-11,13-14,24H2,1-2H3,(H,26,31)/t15?,17-,19-,20?,21+,22-/m1/s1 |
InChI Key |
DNOFFMHVFVIEIH-YEPMMFEYSA-N |
Isomeric SMILES |
CCC(C)C(/C(=N/S(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)/[O-])[NH3+] |
Canonical SMILES |
CCC(C)C(C(=NS(=O)(=O)OCC1C(C(C(CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)[O-])[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


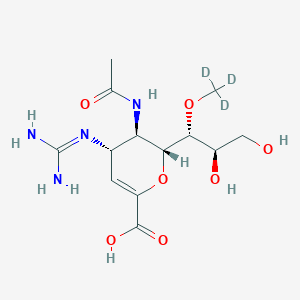
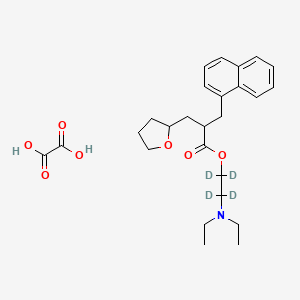
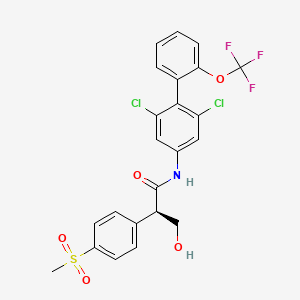
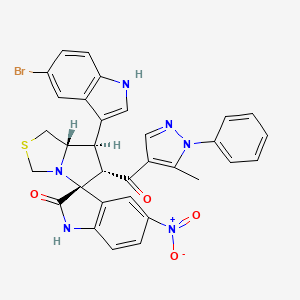

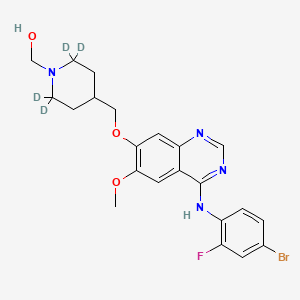
![1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12416912.png)
![13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium](/img/structure/B12416916.png)

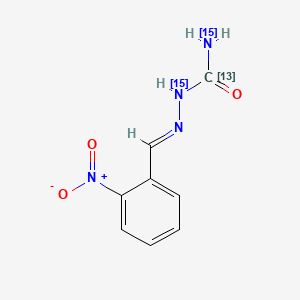
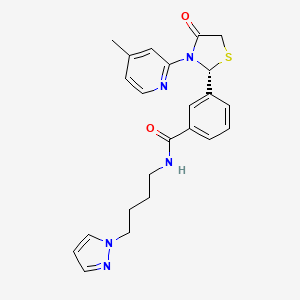
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
